2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid is a compound that integrates a hydroxyethyl group with a methylamino group attached to isonicotinic acid. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.
The compound is derived from isonicotinic acid, which is a pyridine derivative known for its role in various biological activities. The synthesis and characterization of this compound have been documented in several patents and scientific literature, indicating its relevance in chemical research and pharmaceutical development.
2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid can be classified as:
The synthesis of 2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid typically involves the reaction of isonicotinic acid with appropriate amines under controlled conditions.
A common synthetic route involves:
This method ensures high yields and purity, as demonstrated in various studies .
The molecular structure of 2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid features:
The molecular formula can be represented as CHNO, with a molecular weight of approximately 236.27 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers.
2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid can undergo various chemical reactions including:
The reactivity of this compound allows it to participate in further derivatization reactions, expanding its utility in synthetic organic chemistry.
The mechanism by which 2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid exerts its biological effects may involve:
Studies have indicated that compounds with similar structures often exhibit neuroprotective properties, making them candidates for further pharmacological investigation .
Relevant data from studies indicate that these properties contribute to its effectiveness in pharmaceutical applications .
2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid has potential applications in:
The versatility of this compound makes it a valuable candidate for further exploration in drug discovery and development processes.
The construction of the N-methyl-N-(2-hydroxyethyl)amine moiety represents a critical step in synthesizing 2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid. Two principal pathways dominate:
Yields for these pathways typically range from 45-68%, influenced by electron-withdrawing carboxylate directing effects and leaving group potency (F > Cl ≫ OMe).
Achieving C2-selective amination on isonicotinic acid frameworks presents challenges due to competing N1/C4 reactivity. Key strategies include:
Table 1: Regioselectivity Comparison in Pyridine Functionalization
Strategy | Position | Directing Group | Regioselectivity | Yield Range |
---|---|---|---|---|
Directed ortho-Metalation | C2 | Diethylamide | >85% | 50-55% |
Halogen Dance | C4→C2 | Bromine/Fluorine | ~75% | 52-60% |
Nucleophilic Aromatic Sub. | C2/C4 | Carboxylate | 60:40 (C2:C4) | 45-68% |
Copper-mediated Ullmann-Goldberg amination enables direct coupling of preformed N-methyl-N-(2-hydroxyethyl)amine with 2-haloisonicotinic acids. Optimization studies reveal:
Palladium and nickel catalysts enable efficient C–N bond formation:
Table 2: Transition Metal Catalyst Performance in C–N Coupling
Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|---|
BrettPhos-Pd-G3 (0.5 mol%) | None | Toluene | 80 | 89 | 4 |
NiCl₂(bpy) (5 mol%) | 2,2'-Bipyridine | DMF | 25 (electro) | 78 | 12 |
CuI (10 mol%) | 1,10-Phenanthroline | DMSO | 110 | 75 | 18 |
Reverse-phase chromatography (C18 silica) with ethanol:water gradients (10:90→50:50) effectively separates the target compound from:
Preparative HPLC with XBridge Shield RP18 (10 µm) and isocratic elution (25% MeOH/75% 20 mM ammonium acetate, pH 5.0) delivers >99% purity at 400 mg/min loading, suitable for pharmaceutical intermediates.
Optimal crystallization parameters identified via polymorph screening:
Table 3: Crystallization Parameters and Outcomes
Condition | Solvent Ratio | Crystal Form | Purity (%) | Yield (%) | Stability (25°C/60% RH) |
---|---|---|---|---|---|
Ethyl acetate/cyclohexane | 3:7 | Prismatic (Form I) | 99.5 | 89 | >24 months |
Acetone/water | 4:6 | Needles (Form II) | 99.2 | 92 | 6 months |
Ethanol/water (anti-solvent) | 1:1.5 | Prismatic (Form I) | 99.3 | 96 | >24 months |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: